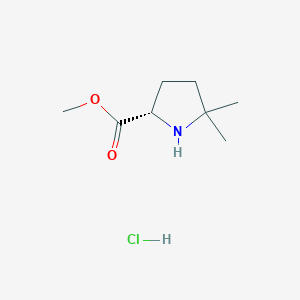
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is known for its role as a protecting group in organic synthesis, especially in the protection of amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
On an industrial scale, the production of carbamates often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbon dioxide and amines in the presence of catalysts are being explored. These methods are more environmentally friendly and safer .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation: It can undergo oxidation reactions to form the corresponding N-oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Corresponding amine and tert-butyl alcohol.
Oxidation: N-oxide derivative.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .
Biology and Medicine
In biological research, carbamates are studied for their potential as enzyme inhibitors. They are known to inhibit enzymes such as acetylcholinesterase, which makes them useful in the study of neurological disorders .
Industry
In the pharmaceutical industry, carbamates are used in the synthesis of various drugs. They are also used in the production of agrochemicals, where they act as insecticides and herbicides .
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted reactions. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive under the conditions used in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is unique due to its specific structure, which includes a morpholine ring. This structure provides additional steric hindrance, making it more stable and less prone to hydrolysis compared to other carbamates. This stability is particularly advantageous in synthetic applications where harsh conditions are used .
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl N-[[(2S)-6,6-dimethylmorpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9-6-13-8-12(4,5)16-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
GDFIWXIBTMQYHR-VIFPVBQESA-N |
Isomerische SMILES |
CC1(CNC[C@H](O1)CNC(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(CNCC(O1)CNC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


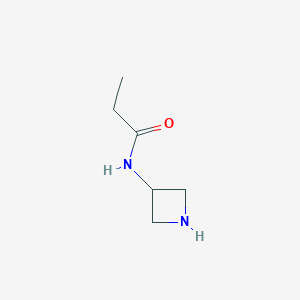


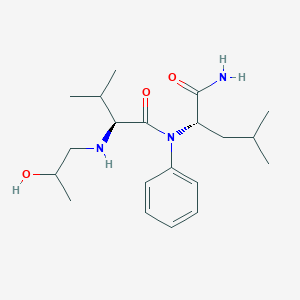
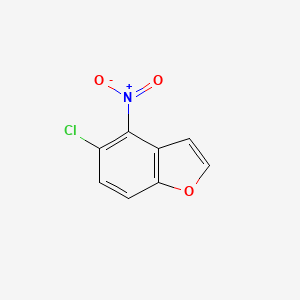
![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
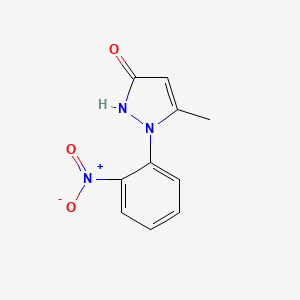
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
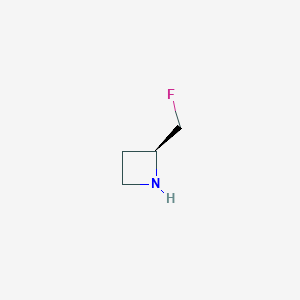
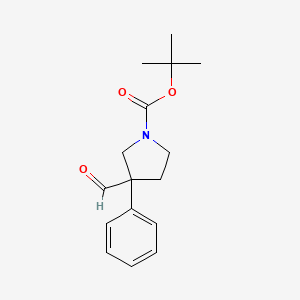
![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
